Protein kinase G inhibitor-1

Description

BenchChem offers high-quality Protein kinase G inhibitor-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protein kinase G inhibitor-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

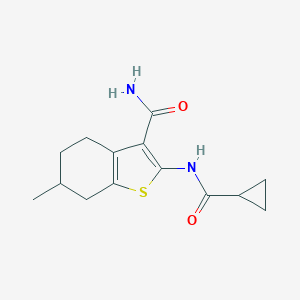

Molecular Formula |

C14H18N2O2S |

|---|---|

Molecular Weight |

278.37 g/mol |

IUPAC Name |

2-(cyclopropanecarbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C14H18N2O2S/c1-7-2-5-9-10(6-7)19-14(11(9)12(15)17)16-13(18)8-3-4-8/h7-8H,2-6H2,1H3,(H2,15,17)(H,16,18) |

InChI Key |

PGBKHXTZZAKXMK-UHFFFAOYSA-N |

SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3 |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3 |

Origin of Product |

United States |

Foundational & Exploratory

Role of Protein Kinase G in smooth muscle relaxation

An In-depth Technical Guide on the Role of Protein Kinase G in Smooth Muscle Relaxation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein Kinase G (PKG), a serine/threonine-specific protein kinase, is the principal intracellular mediator of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade, a critical pathway in regulating smooth muscle tone.[1][2] Activation of PKG orchestrates a multifaceted series of phosphorylation events that collectively lead to smooth muscle relaxation. These mechanisms can be broadly categorized into two major actions: the reduction of cytosolic free calcium concentration ([Ca²⁺]i) and the desensitization of the contractile machinery to Ca²⁺.[1][3] This guide provides a comprehensive overview of the molecular mechanisms, key experimental evidence, and methodologies used to study the pivotal role of PKG in smooth muscle physiology and its implications for therapeutic development in diseases such as hypertension, erectile dysfunction, and pulmonary hypertension.[4][5]

The NO/cGMP/PKG Signaling Pathway

The canonical pathway for PKG activation in smooth muscle cells begins with the generation of NO.

-

NO Synthesis and Diffusion: Endothelial cells, in response to vasodilatory stimuli (e.g., acetylcholine, shear stress), produce NO via endothelial nitric oxide synthase (eNOS). NO, a lipophilic gas, rapidly diffuses into adjacent smooth muscle cells.

-

sGC Activation and cGMP Synthesis: Within the smooth muscle cell, NO binds to the heme moiety of soluble guanylyl cyclase (sGC), causing a conformational change that activates the enzyme.[6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7]

-

PKG Activation: cGMP acts as the allosteric activator for PKG. The binding of cGMP to the regulatory domain of the PKG homodimer induces a conformational change that unmasks the catalytic site, leading to the phosphorylation of its downstream targets.[8]

Caption: The NO/cGMP/PKG Activation Cascade.

Mechanisms of PKG-Mediated Smooth Muscle Relaxation

PKG induces relaxation through a coordinated phosphorylation of multiple downstream targets.

Reduction of Intracellular Calcium ([Ca²⁺]i)

A primary mechanism of PKG action is to lower the concentration of cytosolic Ca²⁺, the main trigger for contraction.[1][8]

-

Activation of K⁺ Channels: PKG phosphorylates and activates large-conductance Ca²⁺-activated potassium channels (BKCa).[1][9][10] This leads to K⁺ efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated L-type Ca²⁺ channels, thereby reducing Ca²⁺ influx.[3]

-

Inhibition of IP₃ Receptor: PKG can phosphorylate the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R) or an associated protein, IRAG.[1][11] This phosphorylation inhibits IP₃-mediated Ca²⁺ release from the sarcoplasmic reticulum (SR).[11]

-

Stimulation of SR Ca²⁺-ATPase (SERCA): PKG is thought to phosphorylate phospholamban (PLN), which relieves its inhibition of SERCA. This enhances the re-uptake of Ca²⁺ from the cytosol into the SR, further reducing [Ca²⁺]i.[1]

Desensitization of the Contractile Apparatus to Calcium

PKG can induce relaxation even at constant [Ca²⁺]i by decreasing the sensitivity of the contractile proteins to calcium.[1][11] This is primarily achieved by increasing the activity of myosin light chain phosphatase (MLCP).[11][12]

-

Myosin Light Chain Phosphatase (MLCP) Activation: Smooth muscle contraction is directly dependent on the phosphorylation of the 20-kDa regulatory myosin light chain (MLC₂₀).[6][11] MLCP dephosphorylates MLC₂₀, leading to relaxation.[11] PKG enhances MLCP activity through several mechanisms:

-

Phosphorylation of MYPT1: PKG can directly phosphorylate the myosin-binding subunit (MYPT1) of MLCP.[1][12]

-

Inhibition of RhoA: Contractile agonists often activate the small GTPase RhoA, which in turn activates Rho-kinase (ROCK). ROCK phosphorylates and inhibits MLCP, promoting a contractile state (Ca²⁺ sensitization). PKG can directly phosphorylate RhoA at Ser188, which inhibits its activity and translocation to the membrane, thereby preventing the ROCK-mediated inhibition of MLCP.[11][13]

-

Phosphorylation of M-RIP: PKG can phosphorylate the myosin phosphatase-Rho interacting protein (M-RIP), which increases its association with MYPT1 and enhances MLCP activity.[14]

-

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the effects of the PKG pathway.

Table 1: Effects of PKG Pathway Modulators on Smooth Muscle Responses

| Agent | Concentration | Tissue/Cell Type | Measured Effect | Reference |

| 8-Br-cGMP | 10 µM | Afferent Arterioles | Reduced KCl-induced [Ca²⁺]i increase to 143 nM | [9] |

| Sodium Nitroprusside (SNP) | - | Murine Arterioles | SNP-induced dilations were impaired by 80% in cGKI⁻/⁻ mice | [15] |

| NaHS (H₂S donor) | - | Aortic Rings | Attenuated relaxation in PKG-I knockout mice | [16][17] |

| DT-2 (PKG-I inhibitor) | - | Aortic Rings | Attenuated NaHS-stimulated relaxation | [16][17] |

| cBIMPS (PKA activator) / 8-pCPT-cGMP (PKG activator) | 1 µM | Smooth Muscle Cells | Inhibited ACh-stimulated MLC₂₀ phosphorylation | [13] |

Table 2: Phosphorylation Stoichiometry by PKG

| Substrate | Stoichiometry (mol phosphate/mol subunit) | Reference |

| Myosin Phosphatase (MYPT1 subunit) | 1.8 | [18] |

| Myosin Phosphatase (M20 subunit) | 0.6 | [18] |

Key Experimental Protocols

The study of PKG's role in smooth muscle relaxation relies on a combination of physiological, biochemical, and molecular techniques.

Isolated Tissue Bath Assay for Isometric Tension

This is a classical method to measure the contractile and relaxant properties of intact smooth muscle tissue. [19][20]

-

Tissue Dissection: A blood vessel (e.g., rat thoracic aorta) is carefully excised and placed in a cold, oxygenated physiological salt solution (PSS). Adipose and connective tissues are removed.

-

Mounting: The vessel is cut into rings (2-3 mm). Each ring is mounted between two L-shaped stainless-steel hooks in a tissue bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

-

Transducer Connection: The upper hook is connected to an isometric force transducer, which measures changes in tension.

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a determined optimal passive tension.

-

Viability Test: The viability and contractile capacity of the tissue are confirmed by inducing contraction with a depolarizing agent like potassium chloride (KCl).

-

Experiment: After washout and return to baseline, the tissue is pre-contracted with an agonist (e.g., phenylephrine). Once a stable contraction plateau is reached, a vasodilator (e.g., SNP, acetylcholine) or a PKG activator is added in a cumulative manner to generate a concentration-response curve for relaxation.

-

Data Analysis: The change in tension is recorded and analyzed to determine parameters like efficacy (Emax) and potency (EC₅₀) of the relaxing agent.

Caption: Workflow for Isolated Tissue Bath Assay.

Western Blotting for Phosphorylation Analysis

This technique is used to detect the phosphorylation state of specific PKG targets, providing direct evidence of kinase activity.

-

Cell/Tissue Treatment: Smooth muscle cells or tissues are treated with agonists or inhibitors for specified times.

-

Protein Extraction: Tissues are flash-frozen and homogenized, or cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-VASP Ser239, a marker for PKG activity, or anti-phospho-RhoA Ser188). [17]7. Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on film or by a digital imager.

-

Normalization: The membrane is often stripped and re-probed with an antibody for the total amount of the target protein to normalize for loading differences.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Fluorescent indicators are used to measure changes in cytosolic free calcium in response to stimuli.

-

Cell Loading: Isolated smooth muscle cells are incubated with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM), which crosses the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cell.

-

Fluorimetry/Microscopy: The cells are placed on a microscope stage and excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of the fluorescence emission intensities at these two wavelengths is calculated.

-

Data Interpretation: This ratio is proportional to the intracellular Ca²⁺ concentration, allowing for real-time measurement of [Ca²⁺]i changes upon addition of contractile and relaxing agents.

Therapeutic Relevance and Conclusion

The central role of the NO/cGMP/PKG pathway in mediating smooth muscle relaxation makes it a prime target for drug development. [4]

-

Erectile Dysfunction: Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, prevent the breakdown of cGMP, thereby amplifying PKG signaling in the corpus cavernosum smooth muscle, leading to vasodilation and erection. [21][22]* Pulmonary Hypertension: Sildenafil and other PDE5 inhibitors are also used to treat pulmonary arterial hypertension by promoting vasodilation in the pulmonary vasculature, reducing pulmonary arterial pressure and vascular resistance. [4][7]* Systemic Hypertension: The pathway's role in regulating systemic vascular tone suggests that modulating PKG activity could be a strategy for managing hypertension. [11][15] In conclusion, Protein Kinase G is a master regulator of smooth muscle relaxation. It acts through a sophisticated and redundant network of downstream effectors to both lower intracellular calcium levels and decrease the calcium sensitivity of the contractile apparatus. A thorough understanding of these intricate signaling pathways, supported by robust experimental methodologies, continues to pave the way for novel therapeutic interventions targeting a range of cardiovascular and other smooth muscle-related disorders.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Mechanisms of hypertension inducing erectile dysfunction via the cGMP/PKG signaling pathway: An investigation using transcriptomics and network pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 9. Complex interactions of NO/cGMP/PKG systems on Ca2+ signaling in afferent arteriolar vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of MLC20 phosphorylation downstream of Ca2+ and RhoA: a novel mechanism involving phosphorylation of myosin phosphatase interacting protein (M-RIP) by PKG and stimulation of MLC phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cGMP-dependent protein kinase mediates NO- but not acetylcholine-induced dilations in resistance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cGMP-Dependent Protein Kinase Contributes to Hydrogen Sulfide-Stimulated Vasorelaxation | PLOS One [journals.plos.org]

- 18. Effects of the phosphorylation of myosin phosphatase by cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pvdhistory.com [pvdhistory.com]

- 22. Sildenafil - Wikipedia [en.wikipedia.org]

Unraveling the Intricacies of Cellular Signaling: A Technical Guide to the Mechanism of Action of cGMP-Dependent Protein Kinase

For Immediate Release

A comprehensive technical guide detailing the molecular mechanisms of cGMP-dependent protein kinase (PKG), a crucial enzyme in various physiological processes. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of PKG activation, substrate phosphorylation, and downstream signaling pathways, supplemented with quantitative data, detailed experimental protocols, and visual diagrams.

Cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase, also known as protein kinase G (PKG), is a serine/threonine-specific protein kinase that serves as a principal intracellular effector of the second messenger cGMP.[1][2] PKG plays a pivotal role in regulating a multitude of physiological responses, including smooth muscle relaxation, platelet function, and synaptic plasticity.[1][3] This guide elucidates the intricate mechanism of action of PKG, providing a foundational resource for researchers engaged in signal transduction studies and the development of novel therapeutics targeting the cGMP signaling pathway.

The Architecture of PKG: Structure and Isoforms

Mammals express two primary isoforms of PKG, type I (PKG-I) and type II (PKG-II), encoded by separate genes.[2][4] PKG-I is predominantly found in the cytoplasm and exists as two splice variants, PKG-Iα and PKG-Iβ, which differ in their N-terminal domains.[1][2] This variation contributes to differences in their sensitivity to cGMP, with PKG-Iα exhibiting a ~10-fold higher affinity for the cyclic nucleotide than PKG-Iβ.[1][4] In contrast, PKG-II is typically anchored to the plasma membrane via N-terminal myristoylation.[1]

Both PKG-I and PKG-II exist as homodimers, with each subunit comprising three key functional domains:

-

N-Terminal Domain: This region mediates the homodimerization of the subunits and contains an autoinhibitory sequence that suppresses the kinase activity in the absence of cGMP.[1][5]

-

Regulatory Domain: This domain houses two non-identical allosteric cGMP-binding sites.[1][4]

-

Catalytic Domain: This C-terminal domain is responsible for binding ATP and transferring the terminal phosphate (B84403) group to serine or threonine residues on substrate proteins.[4][5]

The Activation Cascade: A Step-by-Step Mechanism

The activation of PKG is a highly regulated process initiated by the binding of cGMP. In its inactive state, the N-terminal autoinhibitory domain of each PKG subunit binds to the catalytic cleft of the same subunit, preventing substrate access and phosphorylation.[5][6] The binding of cGMP to the regulatory domains induces a significant conformational change, leading to the release of this autoinhibitory constraint and subsequent activation of the kinase.[1][6]

The activation process can be summarized as follows:

-

cGMP Binding: Two molecules of cGMP bind cooperatively to the two binding sites within the regulatory domain of each PKG monomer.[6] The N-terminal cGMP-binding site in PKGI isoforms generally exhibits a higher affinity for cGMP than the C-terminal site.[7]

-

Conformational Change: The binding of cGMP triggers a significant structural rearrangement. Studies using small-angle X-ray scattering have revealed a cGMP-induced elongation of the PKG molecule.[8][9] This change in shape is attributed to the altered interaction between the regulatory and catalytic domains.[8]

-

Release of Autoinhibition: The conformational shift dislodges the autoinhibitory domain from the catalytic cleft, thereby exposing the active site for substrate binding and phosphorylation.[6]

-

Substrate Phosphorylation: The now-active catalytic domain can bind ATP and its specific protein substrates, catalyzing the transfer of a phosphate group to serine or threonine residues within a consensus recognition sequence (K/R-K/R-X-S/T).[4]

In addition to cGMP binding, autophosphorylation of the autoinhibitory domain can also contribute to PKG activation.[6] Furthermore, evidence suggests a novel pathway for PKG activation independent of cyclic nucleotides, involving phosphorylation by protein kinase C (PKC).[10]

Quantitative Insights into PKG Activation and Function

The interaction between cGMP and PKG, as well as the subsequent kinase activity, can be quantified. The following tables summarize key kinetic parameters reported in the literature. It is important to note that these values can vary depending on the specific isoform, experimental conditions, and the source of the enzyme and substrates.

| PKG Isoform | Ligand | Parameter | Value (µM) | Reference |

| PKG-Iβ (monomeric) | [³H]cGMP | Kd (overall) | 0.210 ± 0.008 | [6][8] |

| PKG-Iβ (monomeric) | cGMP | Kd (high-affinity site) | 0.054 ± 0.007 | [6][8] |

| PKG-Iβ (monomeric) | cGMP | Kd (low-affinity site) | 0.750 ± 0.096 | [6][8] |

| PKG-Iα | cGMP | Ka | ~0.1 | [4] |

| PKG-Iβ | cGMP | Ka | ~1.0 | [4] |

| PKG-II | cGMP | Ka | 0.07 | [4] |

Table 1: cGMP Binding and Activation Constants for PKG Isoforms. Kd represents the dissociation constant, a measure of binding affinity (a lower Kd indicates higher affinity). Ka is the activation constant, the concentration of cGMP required for half-maximal activation.

Downstream Signaling: The Physiological Consequences of PKG Activation

Once activated, PKG phosphorylates a diverse array of substrate proteins, leading to a cascade of cellular events.[7][11] The specific physiological outcomes are determined by the repertoire of PKG substrates present in a given cell type.[12] Key downstream effects of PKG activation include:

-

Regulation of Intracellular Calcium Levels: PKG can reduce cytosolic calcium concentrations by promoting the opening of calcium-activated potassium channels, which leads to hyperpolarization and relaxation of smooth muscle cells.[3][13] It can also inhibit the release of calcium from intracellular stores by phosphorylating the IP3 receptor-associated PKG-I substrate (IRAG).[14][15]

-

Modulation of Smooth Muscle Contraction: In vascular smooth muscle, PKG-mediated phosphorylation leads to the activation of myosin light chain phosphatase, which dephosphorylates the myosin light chain, resulting in muscle relaxation and vasodilation.[16]

-

Platelet Function: PKG plays a complex, biphasic role in platelet activation. Low concentrations of cGMP can promote integrin activation, while higher concentrations inhibit platelet activation and thrombus formation.[12]

-

Gene Expression: PKG signaling can influence gene expression, thereby regulating cellular phenotypes. For instance, the expression of PKG itself can be linked to the phenotypic modulation of vascular smooth muscle cells.[17]

The following diagram illustrates the central role of PKG in the nitric oxide (NO)/cGMP signaling pathway.

Figure 1: The canonical nitric oxide (NO)/cGMP/PKG signaling pathway.

Experimental Protocols for Studying PKG Activity

The investigation of PKG's mechanism of action relies on robust experimental assays. Below are detailed methodologies for key experiments.

In Vitro PKG Kinase Assay

This assay measures the ability of purified PKG to phosphorylate a specific substrate in a controlled environment.

Materials:

-

Purified recombinant PKG

-

Peptide or protein substrate (e.g., a synthetic peptide with the PKG consensus sequence)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

cGMP solution

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, substrate, and varying concentrations of cGMP for activation.

-

Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

The following diagram outlines the workflow for a typical in vitro kinase assay.

Figure 2: A generalized workflow for an in vitro PKG kinase assay.

cGMP Binding Assay

This assay quantifies the binding of radiolabeled cGMP to PKG.

Materials:

-

Purified recombinant PKG

-

[³H]cGMP

-

Unlabeled cGMP

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

Nitrocellulose filters

-

Washing buffer (e.g., cold binding buffer)

-

Scintillation fluid and counter

Procedure:

-

Incubate a constant amount of purified PKG with varying concentrations of [³H]cGMP in the binding buffer. For competition assays, incubate with a constant amount of [³H]cGMP and increasing concentrations of unlabeled cGMP.

-

Allow the binding to reach equilibrium at a specific temperature (e.g., 30°C).

-

Rapidly filter the incubation mixture through nitrocellulose filters. The protein and bound ligand will be retained on the filter.

-

Wash the filters with cold washing buffer to remove unbound [³H]cGMP.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³H]cGMP using a scintillation counter.

-

Analyze the data to determine the dissociation constant (Kd).

Conclusion and Future Directions

The mechanism of action of cGMP-dependent protein kinase is a well-orchestrated process involving precise molecular recognition, allosteric regulation, and catalytic activity. This guide has provided a comprehensive overview of the structural basis of PKG function, the step-by-step activation cascade, quantitative kinetic parameters, downstream signaling pathways, and detailed experimental protocols. A thorough understanding of these fundamental mechanisms is paramount for researchers and drug development professionals seeking to modulate the cGMP signaling pathway for therapeutic benefit. Future research will likely focus on elucidating the specific roles of different PKG isoforms in various disease states, identifying novel substrates, and developing highly selective activators and inhibitors of PKG for clinical applications.

References

- 1. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 2. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Mechanisms associated with cGMP binding and activation of cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of cGMP-dependent protein kinase by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Mechanism of activation by cGMP-dependent protein kinase of large Ca(2+)-activated K+ channels in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Sildenafil - Wikipedia [en.wikipedia.org]

- 17. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Protein Kinase G (PKG) Inhibitor-1 in the Cardiovascular System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a principal mediator of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is a critical regulator of numerous physiological processes within the cardiovascular system, including vascular tone, cardiac function, and vascular remodeling. The inhibition of PKG, therefore, presents a significant area of investigation for understanding cardiovascular physiology and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the effects of PKG inhibitor-1 on the cardiovascular system, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The cGMP-PKG signaling cascade is activated by two primary pathways: the NO-soluble guanylate cyclase (sGC) pathway and the natriuretic peptide-particulate guanylate cyclase (pGC) pathway.[1] Activation of this pathway is a potent therapeutic strategy for heart failure, as cGMP-PKG signaling is often impaired in both heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF).[1] The primary downstream effector of cGMP in the cardiovascular system is PKG, which phosphorylates a variety of target proteins to elicit cellular effects, such as decreased intracellular calcium concentrations in smooth muscle and platelets.[2]

Effects of PKG Inhibitor-1 on Cardiovascular Parameters

The inhibition of PKG has profound effects on various cardiovascular parameters. The following tables summarize the quantitative data from key studies investigating the impact of PKG inhibitors on vasodilation, cardiac hypertrophy, and cellular processes integral to cardiovascular health.

Table 1: Effect of PKG Inhibitors on Vascular Tone

| PKG Inhibitor | Experimental Model | Agonist | Concentration of Inhibitor | Observed Effect | Reference |

| DT-2 | Isolated pressurized rat cerebral arteries | 8-Br-cGMP (10 µM) | 1 µM | Completely reversed vasodilation and caused further constriction. | [1] |

| KT5823 | Isolated rat aortic rings | Phenylephrine | 1 µM | Partially inhibited acetylcholine-induced relaxation. | [3] |

| Rp-8-pCPT-cGMPS | Isolated pressurized rat cerebral arteries | 8-Br-cGMP (10 µM) | 1 µM | Potently reversed vasodilation. | [1] |

Table 2: Effect of PKG Inhibitors on Cardiac Myocyte Apoptosis and Infarct Size

| PKG Inhibitor | Experimental Model | Condition | Concentration of Inhibitor | Observed Effect | Reference |

| KT5823 | Isolated mouse heart | Ischemia-reperfusion | 1 µM | Blocked sildenafil-induced reduction in infarct size (Infarct size with sildenafil (B151): 16.0 ± 3.0%; with sildenafil + KT5823: 28.5 ± 2.5%). | [2] |

| Rp-8-pCPT-cGMPS | Cultured adult mouse cardiomyocytes | Simulated ischemia-reoxygenation | Not specified | Blocked sildenafil-induced protection against apoptosis (TUNEL-positive cells with sildenafil: 4.7 ± 0.4%; with sildenafil + Rp-8-pCPT-cGMPS: ~15%). | [2] |

| DT-2 | Cultured adult mouse cardiomyocytes | Simulated ischemia-reoxygenation | Not specified | Blocked sildenafil-induced protection against necrosis. | [2] |

Signaling Pathways Modulated by PKG Inhibitor-1

PKG inhibitors exert their effects by blocking the phosphorylation of downstream target proteins in various cardiovascular cell types. Understanding these signaling pathways is crucial for elucidating the mechanisms of action of these inhibitors.

cGMP/PKG Signaling Pathway in Vascular Smooth Muscle

The cGMP-PKG signaling pathway plays a central role in regulating vascular smooth muscle cell (VSMC) relaxation and proliferation.[4] Inhibition of this pathway can lead to vasoconstriction and may influence vascular remodeling.

References

- 1. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into cGMP-Dependent Protein Kinase Isoforms: Unraveling the Distinct Functions of PKG-I and PKG-II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinases (PKG) are crucial serine/threonine kinases that act as principal mediators of the nitric oxide (NO)/cGMP signaling pathway. This pathway is integral to a myriad of physiological processes, from vasodilation and neuronal signaling to intestinal secretion and bone growth. In mammals, the PKG family is primarily represented by two isoforms, PKG-I and PKG-II, which are products of distinct genes. While sharing a common activator in cGMP, these isoforms exhibit unique tissue distribution, subcellular localization, substrate specificities, and physiological functions. Understanding the nuanced differences between PKG-I and PKG-II is paramount for the development of targeted therapeutics that can selectively modulate their activities for the treatment of a wide range of diseases, including cardiovascular disorders, gastrointestinal diseases, and cancer. This technical guide provides a comprehensive overview of the core distinctions between PKG-I and PKG-II, presenting key quantitative data, detailed experimental protocols, and visual representations of their signaling pathways to aid researchers and drug development professionals in this field.

Introduction to PKG Isoforms

Protein Kinase G (PKG) isoforms, specifically PKG-I and PKG-II, are key effectors of the cGMP signaling cascade.[1] PKG-I is predominantly found in the cytoplasm of smooth muscle cells, platelets, and specific brain regions.[2] It exists as two splice variants, PKG-Iα and PKG-Iβ, which differ in their N-terminal domains, leading to variations in their affinity for cGMP and substrate specificity.[3][4] In contrast, PKG-II is a membrane-anchored protein due to N-terminal myristoylation and is primarily expressed in the intestine, adrenal gland, and certain epithelial cells.[2][5] These distinct localizations are a primary determinant of their differential functions.

Comparative Analysis of PKG-I and PKG-II

The functional divergence of PKG-I and PKG-II can be attributed to several key differences, including their tissue distribution, subcellular localization, and substrate specificities.

Tissue Distribution and Subcellular Localization

The distinct expression patterns and subcellular locations of PKG-I and PKG-II underlie their specialized physiological roles.

| Feature | PKG-I | PKG-II | References |

| Primary Tissues | Smooth muscle, platelets, cerebellum, hippocampus | Intestine, adrenal gland, kidney, chondrocytes | [2] |

| Subcellular Localization | Primarily cytoplasmic | Membrane-associated (via N-terminal myristoylation) | [5] |

| Splice Variants | PKG-Iα, PKG-Iβ | None | [3][4] |

Quantitative Kinetic Data: Activators and Inhibitors

The activation of PKG isoforms by cGMP and its analogs, as well as their inhibition by various compounds, has been quantitatively characterized. The activation constant (Ka) represents the concentration of an activator required to elicit half-maximal enzyme activity.

| Compound | PKG Isoform | Activation Constant (Ka) | Fold Selectivity (vs. cGMP) | References |

| cGMP | PKG-Iα | 0.1 µM | - | [5] |

| cGMP | PKG-Iβ | 1.0 µM | - | [5] |

| cGMP | PKG-II | 0.07 µM | - | [5] |

| 8-Br-cGMP | PKG-Iβ | Similar to cGMP | Little selectivity | [1] |

| 8-Br-cGMP | PKG-II | 60 nM | Moderately selective | [1] |

| PET-cGMP | PKG-I | Highly selective activator | ~40-fold selective | [6] |

| 8-pCPT-cGMP | PKG-II | Highly selective activator | ~19-fold selective | [6] |

| Rp-8-Br-PET-cGMPS | PKG-I | Specific inhibitor | - | [7] |

| Rp-8-pCPT-cGMPS | Pan-PKG | Pan-inhibitor | - | [7] |

Note: EC50 values from binding assays also demonstrate the selectivity of PET-cGMP for PKG I (EC50 = 3.8 nM) and 8-pCPT-cGMP for PKG II (EC50 = 5 nM).[6]

Signaling Pathways and Physiological Functions

The distinct localization and substrate preferences of PKG-I and PKG-II lead to their involvement in different signaling cascades and physiological outcomes.

PKG-I Signaling Pathway

The canonical PKG-I signaling pathway is central to the regulation of smooth muscle tone and platelet function. Upon activation by cGMP, PKG-I phosphorylates a range of downstream targets that ultimately lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery to Ca2+.[8][9]

PKG-II Signaling Pathway

PKG-II, being membrane-bound, is strategically positioned to regulate ion channels and other membrane-associated proteins. A key function of PKG-II is the regulation of intestinal chloride secretion through the phosphorylation and activation of the cystic fibrosis transmembrane conductance regulator (CFTR).

Substrate Specificity

While both PKG isoforms recognize a consensus phosphorylation motif of K/R-K/R-X-S/T, subtle differences in their catalytic domains and N-terminal regions confer distinct substrate specificities.[5]

| Substrate | PKG-I | PKG-II | Functional Consequence | References |

| IRAG (IP3 receptor-associated PKG-I substrate) | Yes | No | Inhibition of IP3-mediated Ca2+ release | [9] |

| CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) | No | Yes | Increased Cl- secretion | |

| VASP (Vasodilator-Stimulated Phosphoprotein) | Yes | Yes | Regulation of cytoskeleton dynamics | [10] |

| Bad (Bcl-2-associated death promoter) | Yes | - | Anti-apoptotic effects | [10] |

| c-Src | Yes | - | Regulation of cell proliferation | [10] |

| Regulatory subunit of PKA | Yes | Yes | Cross-talk between cGMP and cAMP pathways | [7] |

| Catalytic subunit of PKA | No | Yes | Cross-talk between cGMP and cAMP pathways | [7] |

Experimental Protocols

Differentiating the functions of PKG-I and PKG-II in vitro and in vivo requires specific experimental approaches.

In Vitro Kinase Assay for Isoform Selectivity

This protocol outlines a radiometric method to determine the activity and isoform selectivity of PKG activators or inhibitors.

Materials:

-

Recombinant human PKG-I and PKG-II

-

Specific peptide substrate (e.g., RKRSRAE)[11]

-

[γ-³²P]ATP

-

Test compounds (activators or inhibitors)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the recombinant PKG isoform (10-20 ng), peptide substrate, and a range of concentrations of the test compound in kinase assay buffer.

-

Pre-incubate the mixture for 10 minutes at 30°C to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of 10 µM.

-

Incubate the reaction for 10-20 minutes at 30°C, ensuring the reaction remains in the linear range of phosphate (B84403) incorporation.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in 0.75% phosphoric acid.

-

Wash the P81 papers three times with 0.75% phosphoric acid and once with acetone (B3395972) to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity and plot it as a function of the test compound concentration.

-

Determine the activation constant (Ka) or the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.[1]

Determining Subcellular Localization by Immunofluorescence

This protocol describes a method to visualize the subcellular localization of endogenous or expressed PKG isoforms in cultured cells.

Materials:

-

Cultured cells expressing PKG-I or PKG-II

-

Primary antibodies specific for PKG-I or PKG-II

-

Fluorescently labeled secondary antibodies

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine serum albumin (BSA) for blocking

-

DAPI for nuclear counterstaining

-

Confocal microscope

Procedure:

-

Grow cells on glass coverslips to an appropriate confluency.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

-

Incubate the cells with the primary antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI in the blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a confocal microscope, capturing images in the appropriate channels for the fluorescent dyes used. Analyze the images to determine the subcellular distribution of the PKG isoform.

Insights from Knockout Mouse Models

The development of knockout mouse models for PKG-I and PKG-II has been instrumental in elucidating their non-redundant physiological roles in vivo.

| Gene Knockout | Key Phenotypes | Implications for Function | References |

| Prkg1 (PKG-I) | - Severe smooth muscle dysfunction (impaired vasodilation, gastrointestinal motility defects) - Increased platelet aggregation - Hypertension | Essential for smooth muscle relaxation and inhibition of platelet aggregation. | [6] |

| Prkg2 (PKG-II) | - Dwarfism due to impaired endochondral ossification - Intestinal secretion defects - Resistance to heat-stable enterotoxin-induced diarrhea | Crucial for normal bone growth and regulation of intestinal fluid and electrolyte secretion. | [6] |

Conclusion and Future Directions

The distinct characteristics of PKG-I and PKG-II, from their tissue distribution and subcellular localization to their substrate specificities and physiological functions, underscore their importance as discrete signaling molecules. This guide has provided a comprehensive overview of these differences, supported by quantitative data and detailed experimental protocols. For drug development professionals, the selective targeting of PKG isoforms holds immense therapeutic potential. The development of isoform-specific activators and inhibitors will be crucial for advancing our ability to treat a range of conditions with greater efficacy and fewer off-target effects. Future research should continue to focus on identifying novel substrates for each isoform, further delineating their roles in complex signaling networks, and translating our fundamental understanding of PKG biology into innovative clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterizing the Protein Isoforms of foraging (for), the PKGI Ortholog in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. Distinguishing the roles of the two different cGMP-binding sites for modulating phosphorylation of exogenous substrate (heterophosphorylation) and autophosphorylation of cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unraveling the Phosphoproteome: A Technical Guide to the Substrates of Protein Kinase G Across Diverse Cell Types

For Immediate Release

This whitepaper provides a comprehensive technical overview of the substrates of cGMP-dependent protein kinase (PKG), a critical enzyme in cellular signaling. Tailored for researchers, scientists, and professionals in drug development, this document delves into the specific targets of PKG in various cellular contexts, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Introduction

Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that acts as a primary effector of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is integral to a multitude of physiological processes, including the regulation of vascular smooth muscle tone, platelet activation, and neuronal function. The diverse roles of PKG are dictated by the phosphorylation of its specific downstream substrates, which vary depending on the cell type and physiological context. Understanding the identity and phosphorylation dynamics of these substrates is paramount for elucidating the mechanisms of cGMP/PKG signaling and for the development of targeted therapeutics. This guide summarizes the known substrates of PKG in key cell types, provides detailed protocols for their identification, and visualizes the intricate signaling networks they participate in.

Data Presentation: Quantitative Analysis of PKG Substrates

The following tables summarize identified PKG substrates in smooth muscle cells, platelets, and neuronal cells, with a focus on quantitative phosphorylation data where available.

Table 1: Substrates of Protein Kinase G in Smooth Muscle Cells

| Substrate | Phosphorylation Site(s) | Quantitative Data | Cellular Function | References |

| Inositol 1,4,5-Trisphosphate Receptor (IP3R) | - | Phosphorylation by PKG inhibits IP3-induced Ca2+ release. | Regulation of intracellular calcium levels, promoting relaxation. | [1] |

| IP3R-associated cGMP kinase substrate (IRAG) | Ser696 | Phosphorylation at Ser696 suppresses hormone-induced calcium release. A CRP stimulation of platelets decreased the phosphorylation of IRAG at Ser696 by about 60%. | Anchors PKG to the endoplasmic reticulum, modulating IP3R activity and inhibiting Ca2+ release. | [2] |

| Vasodilator-Stimulated Phosphoprotein (VASP) | Ser239 | Preferentially phosphorylated by PKG. | Regulation of actin dynamics and focal adhesions, contributing to vasodilation. | [3] |

| Myosin Phosphatase Target Subunit 1 (MYPT1) | - | Phosphorylation leads to increased myosin light chain phosphatase activity. | Calcium desensitization of the contractile apparatus, promoting relaxation. | [4] |

| RhoA | - | PKG can phosphorylate RhoA, inhibiting its activity. | Inhibition of the RhoA/Rho kinase pathway, leading to smooth muscle relaxation. | [1] |

| Telokin | - | Implicated in PKG-mediated desensitization of visceral smooth muscle. | Contributes to smooth muscle relaxation. | [1] |

| G1 protein (120 kDa) | - | Major target of PKG in smooth muscle sarcolemma. | Interaction with the plasma membrane-cytoskeleton. | [5] |

| Phospholamban (PLB) | - | Phosphorylation by PKG stimulates the SR Ca2+-ATPase (SERCA). | Increased Ca2+ uptake into the sarcoplasmic reticulum, promoting relaxation. | [1] |

Table 2: Substrates of Protein Kinase G in Platelets

| Substrate | Phosphorylation Site(s) | Quantitative Data | Cellular Function | References |

| IP3R-associated cGMP kinase substrate (IRAG) | Ser696 | Phosphorylation inhibits IP3-dependent Ca2+ release from intracellular stores. | Inhibition of platelet activation by blocking calcium mobilization. | [6] |

| Vasodilator-Stimulated Phosphoprotein (VASP) | Ser157, Ser239 | PKG phosphorylates both Ser157 and Ser239 with similar kinetics in vivo. | Inhibition of platelet aggregation and adhesion. | [7] |

| PDE5 (cGMP-specific phosphodiesterase type 5) | Ser92 | Phosphorylation by PKG enhances cGMP hydrolysis. | Negative feedback regulation of cGMP signaling. | [6] |

| Rap1GAP2 | - | Phosphorylation contributes to the inhibition of platelet aggregation. | Regulation of the small GTPase Rap1. | [6] |

| Myo9b and GEF-H1 | - | Phosphorylation contributes to the inhibition of cytoskeletal dynamics. | Regulation of RhoA activity. | [6] |

| LIM and SH3 domain protein (LASP) | - | Phosphorylated by both PKA and PKG. | Cytoskeletal organization. | [6] |

| Heat shock protein 27 (HSP27) | - | Phosphorylated by both PKA and PKG. | Cytoskeletal organization and stress response. | [6] |

Table 3: Substrates of Protein Kinase G in Neuronal Cells

| Substrate | Phosphorylation Site(s) | Quantitative Data | Cellular Function | References |

| DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, Mr 32 kDa) | - | NO mediates phosphorylation of DARPP-32 by PKG in striatonigral nerve terminals. | Regulation of protein phosphatase 1 activity, integration of dopamine (B1211576) and glutamate (B1630785) signaling. | [8] |

| G-substrate | - | A specific PKG substrate found in the cerebellum. | Unknown, but its specificity suggests a key role in cerebellar function. | [8] |

| Multiple unnamed substrates | - | Over 30 specific PKG substrates have been identified in peripheral membrane fractions of the brain. | Diverse roles in neuronal signaling. | [9] |

Experimental Protocols

The identification and characterization of PKG substrates rely on a combination of biochemical and proteomic techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay Coupled with Mass Spectrometry

This method identifies direct substrates of PKG in a controlled environment.

a. Preparation of Cell/Tissue Lysate:

-

Harvest cells or tissues and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

b. Depletion of Endogenous Kinase Activity and Phosphorylation:

-

To eliminate background phosphorylation, treat the lysate with a broad-spectrum phosphatase (e.g., alkaline phosphatase).

-

Inactivate all endogenous enzymes, including the added phosphatase and endogenous kinases, by heat treatment (e.g., 95°C for 5 minutes).

c. In Vitro Kinase Reaction:

-

Set up the kinase reaction by combining the heat-inactivated lysate, recombinant active PKG, and a kinase buffer containing ATP and MgCl2. A typical reaction mixture would include:

-

Protein lysate (as the source of substrates)

-

Recombinant PKG (e.g., 50 nM)

-

Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)

-

ATP (e.g., 100 µM)

-

MgCl2 (e.g., 10 mM)

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a solution containing EDTA and boiling at 95°C.

d. Sample Preparation for Mass Spectrometry:

-

Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

e. Phosphopeptide Enrichment and Mass Spectrometry Analysis:

-

Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

f. Data Analysis:

-

Identify the phosphopeptides and localize the phosphorylation sites using database search algorithms (e.g., MaxQuant, Sequest).

-

Quantify the relative abundance of phosphopeptides between the PKG-treated and control samples to identify potential substrates.

Quantitative Phosphoproteomics Workflow for In Vivo Substrate Identification

This approach identifies PKG substrates within their native cellular context.

a. Cell Culture and Stimulation:

-

Culture cells of interest (e.g., smooth muscle cells, platelets, or neuronal cells) under standard conditions.

-

For quantitative analysis using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), grow cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., 13C6-arginine and 13C6,15N2-lysine).

-

Treat the "heavy" labeled cells with a PKG activator (e.g., 8-Bromo-cGMP) or a stimulus that elevates intracellular cGMP (e.g., a nitric oxide donor like sodium nitroprusside). Treat the "light" labeled cells with a vehicle control.

b. Cell Lysis and Protein Digestion:

-

Harvest and combine equal amounts of protein from the "heavy" and "light" labeled cell populations.

-

Lyse the combined cell pellet and digest the proteins into peptides using trypsin.

c. Phosphopeptide Enrichment:

-

Enrich for phosphopeptides from the mixed peptide sample using TiO2 or IMAC.

d. LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides using high-resolution LC-MS/MS. The mass spectrometer will detect pairs of "heavy" and "light" peptides, which are chemically identical but differ in mass due to the isotopic labels.

e. Data Analysis and Substrate Identification:

-

Use specialized software to identify the phosphopeptides and quantify the "heavy" to "light" ratios.

-

A significant increase in the "heavy" to "light" ratio for a particular phosphopeptide indicates that its phosphorylation is upregulated in response to PKG activation, identifying it as a potential PKG substrate.

-

Perform bioinformatics analysis to determine the functional significance of the identified substrates.

Mandatory Visualizations

Signaling Pathways

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multiple substrates for cGMP-dependent protein kinase from bovine aortic smooth muscle: purification of P132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic GMP-dependent protein kinase and cellular signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic GMP-dependent protein kinase substrates in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Protein Kinase G in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase G (PKG), a serine/threonine kinase, is a principal downstream effector of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is crucial in regulating a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. In the context of oncology, the cGMP/PKG pathway has emerged as a critical, yet complex, modulator of cancer cell proliferation, survival, and apoptosis.[1] Dysregulation of this pathway has been implicated in the pathology of numerous tumors.[2]

This technical guide provides an in-depth exploration of the role of PKG in cancer cell proliferation, summarizing key signaling events, presenting quantitative data from recent studies, and detailing essential experimental protocols for its investigation. The evidence points towards a paradoxical function for PKG, acting as a tumor suppressor in some malignancies while potentially promoting growth in others, making its study essential for the development of novel therapeutic strategies.

The cGMP/PKG Signaling Pathway

The canonical activation of PKG begins with the stimulation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated intracellular cGMP levels can also be achieved by inhibiting its degradation by phosphodiesterases (PDEs), particularly PDE5.[1] cGMP then allosterically activates PKG, which in turn phosphorylates a host of downstream substrate proteins, triggering cellular responses that often culminate in apoptosis and cell cycle arrest in tumor cells.[1][2]

References

Structural Biology of the Protein Kinase G Active Site: A Technical Guide

Abstract

Cyclic GMP-dependent protein kinase (PKG) is a principal mediator of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, playing a critical role in a myriad of physiological processes including smooth muscle relaxation, cardiovascular homeostasis, and platelet function.[1][2] As a serine/threonine-specific kinase, its activity is tightly regulated through an intricate mechanism of autoinhibition and allosteric activation by cGMP. Understanding the structural biology of the PKG active site is paramount for the development of novel therapeutics targeting this crucial signaling node. This technical guide provides an in-depth examination of the PKG active site, detailing the structural basis of its auto-inhibited and active states, the mechanism of cGMP-mediated activation, and key interactions with substrates and inhibitors. Furthermore, it summarizes critical quantitative data and presents detailed methodologies for the experimental techniques used to elucidate these structures and mechanisms, aimed at researchers, scientists, and drug development professionals.

Introduction to PKG Structure and Function

Protein Kinase G is a member of the AGC family of protein kinases, characterized by an N-terminal regulatory (R) domain and a C-terminal catalytic (C) domain contained within a single polypeptide chain.[1][2] In mammals, two major isoforms, PKG I and PKG II, are encoded by separate genes. The PKG I gene undergoes alternative splicing to produce Iα and Iβ variants, which differ in their N-terminal regions.[1][3]

The domain architecture of PKG is central to its regulation:

-

N-Terminal Dimerization Domain: Contains a leucine (B10760876) zipper motif that mediates homodimerization, a feature essential for the cooperative activation by cGMP.[1][4]

-

Auto-inhibitory (AI) Domain: A pseudosubstrate sequence that mimics a real substrate but lacks a phosphorylatable serine or threonine. In the absence of cGMP, this domain occupies the active site, preventing substrate binding.[1][3]

-

Cyclic Nucleotide-Binding (CNB) Domains: Two tandem domains, CNB-A and CNB-B, which bind cGMP. These domains exhibit different affinities and selectivities for cyclic nucleotides, with CNB-A having a higher affinity and CNB-B conferring high selectivity for cGMP over cAMP.[1][3]

-

Catalytic (C) Domain: The kinase core responsible for transferring the γ-phosphate from ATP to the serine or threonine residues of target substrate proteins.[1]

The canonical activation of PKG follows the NO/cGMP signaling cascade. Nitric oxide, produced by NO synthases, diffuses into target cells and binds to soluble guanylate cyclase (sGC), stimulating the conversion of GTP to cGMP.[2][5] The subsequent rise in intracellular cGMP concentration leads to its binding to the CNB domains of PKG, initiating a conformational change that activates the kinase.[2]

The Auto-inhibited State: A Locked Conformation

In its basal, inactive state, PKG exists in a compact, auto-inhibited conformation. The crystal structure of PKG Iβ reveals that the regulatory domain is intricately clamped around the catalytic domain, effectively sealing the active site from substrates.[1][6] This inhibition is primarily achieved by the docking of the isoform-specific autoinhibitory (AI) sequence into the catalytic cleft.[3]

For PKG Iβ, the AI sequence KRQAIS binds to the active site through a series of specific polar and nonpolar interactions.[1][3] Key features of this auto-inhibited complex include:

-

Pseudosubstrate Binding: The AI sequence forms an antiparallel β-sheet with the P+1 loop of the catalytic domain.[3] The P+1 residue of the pseudosubstrate, Isoleucine-79, docks into a hydrophobic pocket within the active site.[3]

-

Isoform-Specific Contacts: Residues unique to the PKG Iβ AI sequence, such as Arginine-73 and Lysine-75, are critical for establishing the autoinhibitory contacts.[3]

-

R:C Interface: The inhibition is stabilized by extensive contacts between the R and C domains at multiple subsites, shielding the C-domain's activation loop and active site cleft from the solvent.[3][6]

This locked conformation ensures that kinase activity is kept to a minimum in the absence of the cGMP second messenger.[6]

The Activation Mechanism: A Coordinated Structural Transition

The activation of PKG is a highly cooperative process driven by the binding of cGMP, which destabilizes the auto-inhibited state. The current model suggests a stepwise mechanism.[6]

-

Initial cGMP Binding: cGMP can bind to either CNB domain, but binding to the high-affinity CNB-A site is likely the initial event.[6]

-

Conformational Changes: The binding of cGMP to the CNB domains induces local conformational changes, particularly in the phosphate-binding cassette (PBC).[1][6] A mutation (R177Q in PKG Iα) linked to Thoracic Aortic Aneurysms and Dissections (TAAD) causes constitutive activation by mimicking the cGMP-bound "closed" conformation of the PBC, highlighting this region's importance.[1][3]

-

Release of the AI Sequence: These local changes are allosterically transmitted through the protein, weakening the extensive R:C domain interface. This culminates in the release of the AI sequence from the catalytic cleft, thereby unblocking it for substrate binding.[6][7]

-

Holoenzyme Elongation: Small-angle X-ray scattering (SAXS) studies have shown that the compact, auto-inhibited holoenzyme undergoes a dramatic elongation upon saturation with cGMP.[8] This structural transition from a compact to an extended form is a hallmark of PKG activation and requires cGMP binding to the low-affinity site.[8][9]

-

Cooperative Activation: Dimerization via the N-terminal leucine zipper is essential for the cooperative nature of activation (Hill coefficient of ~1.6).[6] It is proposed that inter-monomer interactions in the activated state stabilize this conformation.[6]

The Active Site: Substrate and Inhibitor Interactions

Once activated, the PKG active site becomes accessible to ATP and protein substrates. The catalytic domain shares the conserved bilobal architecture of the kinase family, where ATP binds in the cleft between the N- and C-lobes.[1] Substrate recognition is determined by residues lining this cleft.[10]

While the overall fold is similar to that of its close homolog, cAMP-dependent protein kinase (PKA), key differences in the active site and at the R:C interface ensure signaling fidelity and prevent cross-activation.[1][6] For instance, sequence differences in the activation loop and AI sequence likely evolved to minimize crosstalk between the two pathways.[6] The active site features anion-binding sites that participate in positioning the substrate for phosphorylation.[11]

The development of specific PKG inhibitors is a major goal for therapeutic intervention. Many inhibitors are designed to be ATP-competitive, binding within the nucleotide-binding pocket and forming hydrogen bonds with the "hinge" region that connects the N- and C-lobes.[12][13] The design of selective inhibitors often exploits subtle differences in the ATP pocket, such as the "gatekeeper" residue, which can create unique pockets accessible in one kinase but not another.[14]

Quantitative Analysis of PKG Function

The function of PKG has been characterized by several key biophysical and kinetic parameters. The following tables summarize important quantitative data from the literature.

Table 1: cGMP Binding and Activation Parameters for PKG Iβ

| Parameter | Value | Condition/Note | Reference(s) |

|---|---|---|---|

| High-Affinity cGMP Binding (Kd) | 54 ± 7 nM | Corresponds to CNB-A site | [8] |

| Low-Affinity cGMP Binding (Kd) | 750 ± 96 nM | Corresponds to CNB-B site | [8] |

| Overall cGMP Binding (Kd) | 210 ± 8 nM | For monomeric Δ1–52PKG-Iβ | [8] |

| Fold Activation by cGMP | 15- to 20-fold | Varies by isoform and preparation | [15] |

| Cooperativity (Hill Coefficient) | ~1.6 | Requires dimerization |[6] |

Table 2: Structural Dimensions of Monomeric PKG Iβ from SAXS

| State | Radius of Gyration (Rg) | Maximum Dimension (Dmax) | Conformation | Reference(s) |

|---|---|---|---|---|

| Apo (cGMP-free) | 29.1 ± 0.3 Å | 90 Å (±10%) | Compact / Inactive | [8] |

| cGMP-Saturated | 40.1 ± 0.7 Å | 130 Å (±10%) | Elongated / Active |[8] |

Key Experimental Protocols

The structural and functional understanding of PKG has been built upon several key experimental techniques.

X-ray Crystallography

This technique provides high-resolution, static snapshots of the protein's atomic structure.

-

Protein Expression and Purification: The gene for the PKG construct of interest (e.g., PKG Iβ 71-686) is cloned into an expression vector and expressed, typically in E. coli. The protein is then purified to homogeneity using a series of chromatography steps (e.g., Ni-IMAC, size-exclusion chromatography).[1][15]

-

Crystallization: The purified protein is concentrated and mixed with a reservoir solution containing precipitants (e.g., PEG, salts) in a controlled environment, often using the hanging-drop vapor diffusion method.[16] Crystals form over days or weeks as the solution slowly reaches supersaturation.

-

Data Collection: Crystals are flash-frozen in liquid nitrogen and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded on a detector.[1]

-

Structure Solution and Refinement: The diffraction data is processed to determine electron density maps. A structural model is built into this map and computationally refined to best fit the experimental data, resulting in a final set of atomic coordinates (PDB file).[1][16]

NMR Spectroscopy

NMR is used to study protein dynamics and conformational changes in solution.

-

Sample Preparation: Requires isotopically labeled protein (15N and/or 13C), which is produced by growing expression cultures in labeled minimal media.

-

Data Acquisition: A series of NMR experiments (e.g., 1H-15N HSQC) are performed on the protein in different states (e.g., apo, cGMP-bound, cAMP-bound).[6][17] An HSQC spectrum provides a "fingerprint" of the protein, with one peak for each backbone amide.

-

Analysis of Chemical Shift Perturbations (CSPs): The spectra from different states are overlaid. Changes in the position of peaks (chemical shifts) indicate that the chemical environment of that specific nucleus has changed, allowing for the mapping of ligand binding sites and allosteric conformational changes throughout the protein.[6][17]

Kinase Activity Assays

These assays measure the phosphotransferase activity of PKG.

-

Reaction Mixture: The assay is typically performed in a buffer containing purified PKG, a specific peptide substrate (e.g., VASPtide), ATP (often radiolabeled [γ-32P]ATP or coupled to an enzymatic system), and Mg2+.[6][17]

-

Initiation and Quenching: The reaction is initiated by adding one of the components (e.g., ATP) and allowed to proceed for a set time at a controlled temperature. It is then stopped (quenched), often by adding acid.

-

Detection of Phosphorylation: If using [γ-32P]ATP, the phosphorylated peptide is separated from unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing) and the incorporated radioactivity is measured using a scintillation counter. Alternatively, spectrophotometric assays can be used that couple ATP consumption to a change in absorbance.[17]

-

Data Analysis: The rate of phosphate (B84403) incorporation is calculated to determine the kinase activity. By varying the concentration of cGMP, an activation constant (Ka) can be determined. By varying the substrate concentration, kinetic parameters like Km and Vmax can be calculated.[6]

Visualizing PKG Signaling and Structure

Diagrams generated using Graphviz provide a clear visual representation of the complex pathways and workflows involved in studying PKG.

Figure 1: The canonical Nitric Oxide (NO)/cGMP/PKG signaling cascade.

References

- 1. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elifesciences.org [elifesciences.org]

- 4. 1H NMR and circular dichroism studies of the N-terminal domain of cyclic GMP dependent protein kinase: a leucine/isoleucine zipper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. An auto-inhibited state of protein kinase G and implications for selective activation | eLife [elifesciences.org]

- 7. cGMP-binding prepares PKG for substrate binding by disclosing the C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms associated with cGMP binding and activation of cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal Structure of PKG I:cGMP Complex Reveals a cGMP-Mediated Dimeric Interface that Facilitates cGMP-induced Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution of protein kinase substrate recognition at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. New insight into the dynamic properties and the active site architecture of H-Ras p21 revealed by X-ray crystallography at very high resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Protein Kinase G in Inflammatory Pain Pathways: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the role of cGMP-dependent protein kinase (PKG) in the signaling pathways of inflammatory pain. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex signaling cascades.

Executive Summary

Inflammatory pain is a complex process involving the sensitization of nociceptive pathways. A key player in this sensitization is the cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG). The activation of the nitric oxide (NO)/cGMP/PKG signaling cascade has been shown to have a dual role, contributing to both the exacerbation and amelioration of inflammatory pain, making it a critical target for therapeutic intervention.[1][2][3] This guide will dissect the intricate involvement of PKG in inflammatory pain, from upstream activation to downstream effector modulation, providing a comprehensive resource for the scientific community.

PKG Signaling in Inflammatory Pain

The canonical pathway for PKG activation in sensory neurons begins with the production of nitric oxide (NO) and the release of natriuretic peptides. NO, generated by nitric oxide synthase (NOS), activates soluble guanylyl cyclase (sGC) to produce cGMP.[1][2] Separately, natriuretic peptides can bind to and activate particulate guanylyl cyclase (pGC).[1][3] The subsequent rise in intracellular cGMP leads to the activation of PKG. Activated PKG then phosphorylates a variety of downstream targets, leading to the modulation of neuronal excitability and pain signaling.[1][2]

The role of the PKG pathway in pain is multifaceted. While some studies point to its pro-nociceptive effects, contributing to peripheral and central sensitization, others have identified analgesic roles.[1][4] This duality is likely dependent on the specific PKG isoforms involved, their subcellular localization, and the downstream targets they modulate in different neuronal populations.

Peripheral Sensitization

In the peripheral nervous system, PKG is implicated in the sensitization of nociceptors, the specialized sensory neurons that detect noxious stimuli. This sensitization manifests as a lower activation threshold and an exaggerated response to painful stimuli (hyperalgesia) or pain in response to normally non-painful stimuli (allodynia). PKG contributes to peripheral sensitization by modulating the activity of key ion channels involved in neuronal excitability.

Central Sensitization

PKG also plays a critical role in central sensitization, a phenomenon characterized by an increase in the excitability of neurons in the central nervous system, particularly in the spinal cord.[5] This process is a key component of the transition from acute to chronic pain. PKG activity in spinal cord neurons can lead to long-term potentiation of synaptic transmission, amplifying pain signals that are relayed to the brain.[5]

Key Downstream Targets of PKG in Nociceptors

Activated PKG exerts its effects by phosphorylating a variety of downstream protein targets within nociceptive neurons. These targets include ion channels, which are critical regulators of neuronal excitability.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 channel is a key integrator of noxious thermal and chemical stimuli. While direct phosphorylation of TRPV1 by PKG in the context of inflammatory pain is still under investigation, studies have shown that the NO/cGMP/PKG pathway can modulate TRPV1 activity.[6][7] Some evidence suggests that PKG activation can lead to the downregulation of TRPV1 function, potentially serving as a negative feedback mechanism.[6][7] Conversely, other reports indicate that PKG can contribute to the sensitization of TRPV1, highlighting the complex and context-dependent nature of this regulation.

-

Large-conductance Ca2+-activated K+ (BK) channels: PKG can phosphorylate and activate BK channels in primary afferent neurons.[4] Activation of these channels leads to potassium efflux and hyperpolarization of the neuronal membrane, which generally has an inhibitory effect on neuronal excitability and can reduce the transmission of pain signals.

-

ATP-sensitive K+ (KATP) channels: The opening of KATP channels, which can be facilitated by the NO/cGMP/PKG pathway, also leads to membrane hyperpolarization and a decrease in neuronal excitability, contributing to analgesia in inflammatory pain models.[1][2]

-

Voltage-gated sodium channels (Nav): The cGMP-PKG pathway has been shown to inhibit tetrodotoxin-resistant (TTX-R) sodium currents in nociceptive neurons.[3] Since these channels are crucial for the generation and propagation of action potentials in nociceptors, their inhibition by PKG can reduce neuronal excitability and pain signaling.[3]

Quantitative Data on PKG Modulators

The development of selective PKG inhibitors has been instrumental in elucidating the role of this kinase in inflammatory pain. The following table summarizes key quantitative data for commonly used PKG inhibitors.

| Inhibitor | Target | IC50 / Ki | Model System | Reference |

| N46 | PKG-1α | IC50: 7.5 nM | In vitro kinase assay | [3] |

| KT5823 | PKG | Ki: 0.234 µM | In vitro kinase assay | |

| Rp-8-pCPT-cGMPS | PKG | Ki: 0.5 µM | In vitro phosphorylation experiments |

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This is a widely used and robust model for inducing persistent inflammatory pain in rodents.

Materials:

-

Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich or InvivoGen)

-

Sterile 1 ml syringes with 27-30 gauge needles

-

Rodents (rats or mice)

-

Equipment for assessing pain behavior (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

-

Animal Habituation: Acclimate animals to the testing environment and handling for several days before the experiment to minimize stress-induced variability.

-

Baseline Measurements: Measure baseline responses to mechanical and thermal stimuli for each animal before CFA injection.

-

CFA Preparation and Injection: Thoroughly mix the CFA vial to ensure a uniform suspension of mycobacteria. Draw 50-100 µl of CFA into a sterile syringe. Under brief isoflurane (B1672236) anesthesia, inject the CFA subcutaneously into the plantar surface of one hind paw of the animal.

-

Post-injection Monitoring: Return the animal to its home cage and monitor for signs of distress. Inflammation, characterized by erythema and edema, will develop over the next 24-48 hours.

-

Behavioral Testing: At desired time points after CFA injection (e.g., 24 hours, 48 hours, and then periodically for up to several weeks), assess mechanical allodynia and thermal hyperalgesia.

-